Norneovardenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXGHYOSBOMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626256 | |
| Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358390-39-3 | |
| Record name | Norneovardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358390393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORNEOVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CE94WG41R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies
The synthesis of Norneovardenafil is not extensively detailed in publicly available literature as a standalone process. However, its synthesis can be logically inferred from the established manufacturing processes of its parent compound, vardenafil (B611638). The general strategy involves the construction of the core imidazotriazinone ring system, followed by the introduction of the substituted phenylsulfonylpiperazine moiety.
Synthetic Pathways and Precursor Chemistry
The synthesis of this compound logically follows a convergent pathway, similar to that of other PDE5 inhibitors. This approach involves the separate synthesis of two key fragments that are later combined. The primary precursors for this compound would be a substituted imidazotriazinone core and a piperazine (B1678402) derivative.
A plausible key precursor is 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-4(1H)-one. This intermediate contains the essential imidazotriazinone heterocyclic system. The other crucial precursor is piperazine, which will be coupled to the phenyl ring of the imidazotriazinone core via a sulfonyl linkage.
Methodologies for this compound Synthesis
The synthesis of this compound can be broken down into the preparation of key intermediates and the subsequent chemical transformations to yield the final product.
A critical intermediate in the synthesis of this compound is the chlorosulfonated derivative of the imidazotriazinone core. This intermediate is synthesized by reacting 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-4(1H)-one with a chlorosulfonating agent.
The characterization of these intermediates is crucial to ensure the purity and identity of the compounds before proceeding to the next step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be employed. For instance, in the synthesis of related vardenafil analogues, 1H NMR and 13C NMR are used to confirm the structural integrity of the synthesized intermediates. nih.govgoogle.com
| Intermediate | Precursor(s) | Reagent(s) | Purpose |
| 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-2-yl)benzenesulfonyl chloride | 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-4(1H)-one | Sulfurochloridic acid/Thionyl chloride | Introduction of the sulfonyl chloride group for subsequent amidation. google.com |
| 1-Decarboxyl-1-(bromoacetyl) this compound | This compound | Bromoacetyl bromide | Functionalization of the piperazine nitrogen for further modification. researchgate.netgoogle.comtuwien.ac.at |
The key chemical transformation in the synthesis of this compound is the sulfonamide bond formation. This is typically achieved by reacting the sulfonyl chloride intermediate with piperazine. This reaction is a standard nucleophilic acyl substitution at the sulfonyl group.
The reaction conditions for this amidation step are critical to ensure high yield and purity. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. google.com
Following the coupling reaction, purification of the crude product is necessary to isolate this compound. This is often achieved through crystallization or column chromatography.
Derivatization Approaches for Structural Modification
Derivatization of this compound can be a valuable tool for several purposes, including the investigation of structure-activity relationships, the development of analytical standards, and the creation of haptens for immunoassay development. bioscientia.deacs.org The primary site for derivatization on the this compound molecule is the secondary amine of the piperazine ring.
This free amine allows for a variety of chemical modifications. For example, acylation, alkylation, or sulfonylation reactions can be performed to introduce a wide range of functional groups. The synthesis of vardenafil itself is an example of such a derivatization, where an ethyl group is present on the piperazine nitrogen.
In a research context, a series of analogues could be synthesized by reacting this compound with different alkyl halides or acyl chlorides to explore the impact of the substituent on PDE5 inhibitory activity. google.com
| Derivatization Reaction | Reagent | Resulting Functional Group |
| Acylation | Acetyl chloride | Acetamide |
| Alkylation | Ethyl iodide | N-ethylpiperazine (Vardenafil) |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride | N-isopropylpiperazine |
| Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide |
Isotopic Labeling Techniques for this compound
Isotopically labeled compounds are essential tools in various scientific disciplines, including drug metabolism studies and as internal standards in quantitative mass spectrometry. researchgate.netgoogle.com this compound-d5 is a known isotopically labeled variant of this compound.
The synthesis of deuterated this compound would likely involve the use of deuterated precursors. For instance, deuterated piperazine could be used in the final coupling step to introduce deuterium (B1214612) atoms into the molecule. Alternatively, late-stage hydrogen-deuterium exchange reactions could be employed, although this might be less specific. researchgate.net
Another approach is the use of deuterated reagents during the synthesis. For example, if a reductive amination step were used to introduce a substituent on the piperazine nitrogen, a deuterated reducing agent could be employed.
| Labeling Method | Deuterium Source | Labeled Product |
| Synthesis from labeled precursor | Piperazine-d8 | This compound-d8 |
| Hydrogen-Deuterium Exchange | D2O, catalyst | This compound-dx (non-specific) |
| Reductive amination with deuterated reagent | Acetaldehyde-d4, Sodium cyanoborodeuteride | N-ethyl-d5-Norneovardenafil |
Preclinical Pharmacological Investigations of Norneovardenafil
In Vitro Pharmacological Activity Profiling
In vitro pharmacology studies are crucial for characterizing the biological effects of a compound outside of a living organism. technologynetworks.comselvita.com These initial studies provide essential data on a drug candidate's mechanism of action, potency, and selectivity before proceeding to in vivo testing. pistoiaalliance.org
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Phosphodiesterase Inhibition)
The primary mechanism of action for Norneovardenafil is anticipated to be the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDE5, this compound would increase intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. frontiersin.org This mechanism is shared with its parent compound, vardenafil (B611638), and other drugs in the same class. frontiersin.org
Enzyme inhibition kinetics are determined to quantify the potency and selectivity of the compound. A key parameter measured is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. selleckchem.com For vardenafil, the IC50 for PDE5 is approximately 0.7 nM, demonstrating high potency. nih.gov It is expected that this compound would also exhibit potent inhibitory activity against PDE5.
Selectivity is assessed by comparing the IC50 value for the target enzyme (PDE5) against other PDE isozymes. Vardenafil shows significant selectivity for PDE5 over other phosphodiesterases such as PDE1, PDE2, PDE3, and PDE4. nih.gov For instance, the IC50 of vardenafil for PDE1 is 180 nM, making it over 250-fold more selective for PDE5. nih.gov A similar selectivity profile would be a critical aspect of this compound's preclinical investigation.
Table 1: Illustrative Example of PDE Inhibition Profile for a Vardenafil-like Compound
| PDE Isozyme | IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) |
| PDE1 | 200 | 285 |
| PDE2 | >1000 | >1428 |
| PDE3 | >1000 | >1428 |
| PDE4 | >1000 | >1428 |
| PDE5 | 0.7 | 1 |
| PDE6 | 15 | 21 |
| PDE11 | 900 | 1285 |
Note: This table is an illustrative example based on known PDE5 inhibitors and does not represent actual experimental data for this compound.
Receptor Binding and Ligand-Target Interactions
Receptor binding assays are employed to determine the affinity of a compound for its target. thermofisher.com These assays often use a radiolabeled ligand to measure its binding to a specific receptor. frontiersin.org For this compound, the primary "receptor" is the active site of the PDE5 enzyme. Binding affinity is typically expressed as the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the binding sites on a biomolecule are occupied at equilibrium. bmglabtech.com A lower Kd value indicates a higher binding affinity. bmglabtech.com
The interaction between this compound and the PDE5 active site would be studied using techniques like X-ray crystallography or computational modeling to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity and selectivity.
Cellular Pathway Modulation Studies
The inhibition of PDE5 by this compound is expected to modulate the nitric oxide (NO)/cGMP signaling pathway. researchgate.net In target cells, such as vascular smooth muscle cells, increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation. uts.edu.au
Cellular pathway analysis would involve treating relevant cell lines with this compound and measuring changes in intracellular cGMP levels, PKG activity, and the phosphorylation state of downstream proteins. researchgate.netnih.govsc-best-practices.org Techniques such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting would be utilized for these assessments.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is an automated process used in drug discovery to test a large number of compounds for their biological activity against a specific target. oup.comresearchgate.net In the context of this compound and similar analogs, HTS would be employed to rapidly assess their inhibitory activity against PDE5. tandfonline.com These assays are typically performed in microplates and utilize fluorescence or luminescence-based readouts to measure enzyme activity. oup.com HTS allows for the efficient screening of compound libraries to identify potent and selective inhibitors. nih.gov
In Vivo Pharmacodynamic Assessments using Animal Models
In vivo pharmacodynamic studies investigate the physiological effects of a compound in a living organism. criver.com These studies are essential to confirm that the in vitro activity of a compound translates to the desired therapeutic effect in a complex biological system.
Selection and Validation of Animal Models for Specific Biological Systems
The selection of an appropriate animal model is critical for the preclinical evaluation of compounds like this compound. doi.org For assessing the efficacy in erectile dysfunction, rodent models, such as rats and mice, are commonly used. eurekaselect.commagtechjournal.com These models can be induced to have erectile dysfunction through various means, including nerve injury, diabetes, or aging. eurekaselect.comnih.gov
Validation of these models involves confirming that they accurately mimic the human condition and respond to known therapeutic agents. nih.gov For example, a validated animal model of erectile dysfunction should show a significant improvement in erectile function in response to treatment with established PDE5 inhibitors like sildenafil (B151) or vardenafil. ersnet.org The erectile response in these models is often quantified by measuring the intracavernosal pressure (ICP) following cavernous nerve stimulation. frontiersin.org
Table 2: Common Animal Models for Erectile Dysfunction Research
| Animal Model | Method of Induction | Key Pathophysiological Features | Validation |
| Rat | Cavernous nerve injury | Neurogenic erectile dysfunction | Response to PDE5 inhibitors |
| Mouse | Streptozotocin-induced diabetes | Endothelial dysfunction, neuropathy | Impaired erectile function |
| Rabbit | High-fat diet | Hyperlipidemia, vascular insufficiency | Reduced ICP response |
| Aged Rat | Natural aging process | Hormonal changes, vascular decline | Age-related decline in erectile function |
Note: This table provides examples of commonly used animal models and is not an exhaustive list.
Efficacy Evaluations in Preclinical Animal Models
Direct efficacy evaluations of this compound in preclinical animal models are not widely reported in scientific literature. However, based on its classification as a vardenafil analogue, it is anticipated to exhibit efficacy in animal models of conditions where PDE5 inhibition is a validated therapeutic target, most notably erectile dysfunction (ED).
Preclinical studies on parent compounds like vardenafil have robustly demonstrated efficacy in various animal models of ED. For instance, in rat models of hypercholesterolemic ED, chronic treatment with PDE5 inhibitors has been shown to restore erectile function. dovepress.com Similarly, in diabetic rat models, chronic administration of these inhibitors can prevent the progression of ED by enhancing the expression of neuronal and endothelial nitric oxide synthase in the corpus cavernosum. dovepress.com Animal models simulating cavernous nerve injury have also shown that chronic PDE5 inhibitor administration can preserve erectile function by mitigating penile hypoxia and fibrosis. dovepress.com
It is plausible that this compound would demonstrate similar efficacy in these established animal models. The degree of efficacy would be contingent on its specific potency and pharmacokinetic profile within the living system.
| Preclinical Model | Observed Effects of PDE5 Inhibitors (e.g., Vardenafil) | Anticipated Outcome for this compound |
| Diabetic Rat Model | Amelioration of erectile dysfunction, enhanced eNOS/nNOS expression. dovepress.com | Potential improvement in erectile function. |
| Hypercholesterolemic Rat Model | Restoration of erectile function. dovepress.com | Potential restoration of erectile function. |
| Cavernous Nerve Injury Model | Preservation of erectile function, prevention of penile fibrosis. dovepress.com | Potential to preserve erectile tissue and function. |
| Rabbit Model of Erection | Enhancement of nitric oxide-induced erections. | Expected enhancement of erectile response. |
This table presents anticipated outcomes for this compound based on data from related PDE5 inhibitors, as direct preclinical efficacy data for this compound is not extensively available.
Mechanistic Elucidation of Biological Responses in Living Systems
The primary mechanism of action for this compound in a living system is predicted to be the selective inhibition of phosphodiesterase type 5 (PDE5). medsafe.govt.nz PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature. nih.gov
In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. nih.gov This elevation in cGMP leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. nih.gov
Comparative Potency of Marketed PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) |
|---|---|
| Vardenafil | 0.1–0.7 nih.govnih.gov |
| Tadalafil (B1681874) | 1.8–2.0 nih.govnih.gov |
| Sildenafil | 3.6–4.0 nih.govnih.gov |
This table provides context for the potency of PDE5 inhibitors. The specific IC50 of this compound is not documented in the provided search results.
Translational Relevance of Animal Model Findings
The translation of findings from preclinical animal models to human clinical outcomes is a complex process with notable challenges, and the case of PDE5 inhibitors is no exception. While animal models of ED have been instrumental in the discovery and development of drugs like vardenafil, there are inherent limitations to their predictive value for human responses. doi.org
One significant translational issue is the difference in pharmacokinetics and pharmacodynamics between species. For example, PDE inhibitors often exhibit a shorter half-life in animals compared to humans. nih.gov The housing conditions of laboratory animals can also impact the outcomes of pharmacological studies. For instance, studies on the cognitive-enhancing effects of PDE5 inhibitors found that while the drugs were effective in standard-housed animals, this effect was absent in animals raised in enriched environments, which may better mimic the complexity of human brain development. plos.org This suggests that the environment can modulate the response to these drugs, a factor that is difficult to replicate perfectly in human trials.
Furthermore, the predictive validity of animal models for certain therapeutic areas remains a subject of debate. While models for ED have shown good correlation with human efficacy, the translation for other potential applications of PDE5 inhibitors, such as in neurodegenerative diseases, is still under investigation. nih.gov The lack of superiority of new agents over existing PDE5 inhibitors in terms of efficacy or side effects in preclinical models can be a major hurdle for their further clinical development. amegroups.org
For a compound like this compound, for which dedicated preclinical data is sparse, the translational relevance is even more speculative. Any potential progression from animal models to human studies would require a thorough characterization of its efficacy, safety, and pharmacokinetic profile, and a careful consideration of the known translational challenges for the PDE5 inhibitor class.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Elucidation of Structural Determinants for Activity
The molecular architecture of Norneovardenafil, as a derivative of the imidazotriazinone class of PDE5 inhibitors, can be deconstructed into several key regions that govern its interaction with the target enzyme. Vardenafil's structure is closely related to sildenafil (B151), with an imidazotriazinone core replacing the pyrazolopyrimidinone (B8486647) scaffold of sildenafil, a modification that results in increased potency. nih.gov
The primary structural components determining activity are:
The Imidazotriazinone Core: This heterocyclic system is a bioisostere of the guanine (B1146940) base of cGMP, the natural substrate for PDE5. wikipedia.org This mimicry allows it to act as a competitive inhibitor, occupying the active site of the enzyme. wikipedia.org
The Ethoxyphenyl Group: Attached to the core, this group contains a sulfonyl moiety that is crucial for binding. The ethoxy substitution at the 2-position of the phenyl ring is a critical determinant of vardenafil's high potency.
The Piperazine (B1678402) Ring: This functional group is a common feature in many PDE5 inhibitors. The nitrogen atoms of the piperazine ring are key interaction points. In vardenafil (B611638), this ring is substituted with an ethyl group. The parent structure, this compound, would lack this N-ethyl group, presenting a secondary amine. Modifications at this position significantly impact both potency and selectivity against other PDE isozymes. researchgate.net For instance, replacing the N-methylpiperazine in sildenafil analogues with a 2-hydroxyethylpiperazine was found to be among the most potent variations in early studies. researchgate.net
Identification of Key Pharmacophoric Features
A pharmacophore model for this compound and related PDE5 inhibitors includes several essential features that are critical for high-affinity binding. These features were identified through structural modeling and SAR studies. researchgate.netresearchgate.net
The key pharmacophoric elements are:
Hydrogen Bond Acceptors: The nitrogen atoms within the imidazotriazinone ring system and the oxygen of the sulfonyl group act as hydrogen bond acceptors, forming critical interactions with residues in the PDE5 active site. For the related inhibitor sildenafil, two hydrogen bonds are formed with a key glutamine residue (Gln817). cresset-group.com
Hydrogen Bond Donor: The secondary amine on the piperazine ring of this compound can act as a hydrogen bond donor.
Hydrophobic Pockets: The molecule orients itself to fit within distinct hydrophobic regions of the enzyme's active site. The ethoxyphenyl group and the propyl group on the imidazotriazinone core occupy these pockets, contributing to binding affinity.
Aromatic/π-π Stacking Interactions: The phenyl ring and the heterocyclic core can engage in stacking interactions with aromatic residues within the active site, further stabilizing the ligand-enzyme complex.
This compound itself contains the essential sub-structure embodying these common features, which is why it has been used as a hapten to generate antibodies capable of recognizing a broad range of sildenafil-like adulterants in supplements. researchgate.netresearchgate.net
Correlation between Molecular Structure and Biological Responses
The relationship between the molecular structure of PDE5 inhibitors and their biological response is well-documented, particularly concerning potency (measured as IC₅₀, the concentration required to inhibit 50% of enzyme activity) and selectivity. nih.gov Subtle changes to the scaffold can lead to significant differences in these parameters.
Vardenafil, a derivative of the this compound scaffold, is distinguished by its high potency, with a reported IC₅₀ for PDE5 as low as 0.7 nM. nih.gov This is more potent than sildenafil (IC₅₀ ~4 nM) and tadalafil (B1681874) (IC₅₀ ~2 nM). nih.gov This enhanced potency is largely attributed to the specific arrangement of its imidazotriazinone core and the ethoxy group on the phenyl ring, which optimize interactions within the PDE5 active site. nih.gov
Selectivity is also a critical factor. For example, cross-reactivity with PDE6, found in the retina, is associated with visual disturbances. nih.gov The structural differences between sildenafil, vardenafil, and tadalafil influence their selectivity profiles against other PDE isozymes like PDE1 and PDE11. researchgate.netkent.ac.uk Developing inhibitors with high selectivity for PDE5 over other isoforms is a primary goal of SAR studies to minimize potential side effects. researchgate.net
| Compound | Core Structure | PDE5 IC₅₀ (nM) | Key Structural Differences from Vardenafil |
|---|---|---|---|
| Vardenafil | Imidazotriazinone | 0.1–0.7 | Reference Compound |
| Sildenafil | Pyrazolopyrimidinone | ~4.0 | Different heterocyclic core; N-methylpiperazine instead of N-ethylpiperazine. nih.gov |
| Tadalafil | Carboline | ~2.0 | Structurally distinct, non-linear tetracyclic system. nih.govnih.gov |
Computational and Experimental Integration for SAR/SPR Profiling
Modern drug discovery heavily relies on the integration of computational and experimental methods to build robust SAR and SPR models. dotmatics.com For PDE5 inhibitors, techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular modeling have been instrumental. nih.govchemmethod.com
QSAR studies correlate physicochemical properties (descriptors) of a series of compounds with their biological activity. chemmethod.comnih.gov For a large set of 438 PDE5 inhibitors, a general QSAR model was developed to help predict the activity of new potential inhibitors. nih.gov These models can identify which structural features, such as steric bulk or electrostatic properties, are beneficial or detrimental to activity. nih.gov
Computational tools like scaffold hopping are also employed. cresset-group.com In this approach, a part of a known active molecule, such as the core of sildenafil, is computationally replaced with various other chemical fragments to identify novel structures that maintain the key pharmacophoric features and thus are likely to be active. cresset-group.com These in silico experiments drastically reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient. wiley-vch.decresset-group.com The computationally designed molecules are then synthesized and evaluated experimentally, and the results are fed back into the computational models to refine them further, creating a synergistic cycle of design and testing. researchgate.net
Preclinical Metabolic Pathways and Biotransformation of Norneovardenafil
Identification of Primary and Secondary Metabolic Pathways
The metabolism of vardenafil (B611638), and by extension its metabolites like Norneovardenafil, is a complex process involving several biotransformation reactions. The primary metabolic pathway for vardenafil is N-desethylation, leading to the formation of its major active metabolite, known as M1 or N-desethylvardenafil. drugbank.comfda.govchemicalbook.in this compound is structurally analogous to this major metabolite.
Following its formation, this compound undergoes further secondary metabolic transformations. These subsequent pathways include oxidation and other conjugation reactions, which facilitate the excretion of the compound from the body. nih.gov The metabolism primarily occurs in the liver, a key organ for drug biotransformation. chemicalbook.innih.gov
Enzymatic Biotransformation Mechanisms and Involved Cytochromes
The biotransformation of vardenafil and its metabolites is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. academicjournals.orgnih.govwikipedia.org
Primary Cytochrome: The principal enzyme responsible for the N-desethylation of vardenafil to form this compound (M1) is CYP3A4 . drugbank.comfda.govchemicalbook.innih.govfda.gov This enzyme is highly expressed in the liver and small intestine. dynamed.com
Secondary Cytochromes: Other CYP isoforms also contribute to the metabolism, albeit to a lesser extent. These include CYP3A5 and isoforms of the CYP2C family. drugbank.comfda.govnih.gov Studies have shown that both CYP3A4 and CYP3A5 play a significant role in the metabolism of PDE5 inhibitors. nih.govcaymanchem.com The genetic polymorphism of CYP3A5 may lead to interindividual differences in the disposition of these compounds. nih.gov
The enzymatic reactions catalyzed by these cytochromes are primarily oxidative, involving the addition of an oxygen atom to the substrate, which increases its water solubility and facilitates its elimination. nih.gov
Characterization of Major and Minor Metabolites
The metabolic process of vardenafil results in several metabolites, with this compound being of primary importance.
Minor Metabolites: Further metabolism of M1 and vardenafil leads to the formation of other minor metabolites, such as M4 and M5. europa.eu These metabolites have significantly less inhibitory potency on PDE5 compared to vardenafil. europa.eu In hepatocyte studies, additional metabolites have been observed, including those resulting from oxidation and subsequent conjugation with glucuronic acid or sulfate. nih.gov
| Metabolite | Formation Pathway | Relative Potency (vs. Vardenafil) | Contributing Cytochromes |
|---|---|---|---|
| This compound (M1) | N-desethylation of Vardenafil | 28% | CYP3A4 (major), CYP3A5, CYP2C isoforms |
| M4 | Further metabolism | ~5.5% | CYP3A4 and other isoforms |
| M5 | Further metabolism | ~5% | CYP3A4 and other isoforms |
Species-Specific Metabolic Profiles in Preclinical Models
Preclinical studies in various animal models are crucial for understanding the metabolic profile of a drug before human trials. While specific data for this compound is limited, information on vardenafil metabolism provides valuable insights into species-specific differences.
Rat: In rats, vardenafil is metabolized, and the resulting metabolites are excreted predominantly via the hepato-biliary system. europa.eu Studies in rat hepatocytes have shown that these cells are highly active in the biotransformation of related compounds. mdpi.com However, some studies have noted over-proportional increases in plasma concentrations with increasing doses in rats, which differs from the dose-proportional pharmacokinetics observed in humans and dogs. europa.eu
Dog: The dog is another common preclinical model. In dogs, the pharmacokinetics of vardenafil are generally dose-proportional. europa.eu Studies comparing drug metabolism across species often include dogs to predict human pharmacokinetics. nih.govnih.gov However, for some classes of compounds, dogs may exhibit distinct metabolic profiles compared to humans. researchgate.net
Monkey: Non-human primates, such as monkeys, are genetically closer to humans and are often considered a good model for predicting human metabolism. nih.gov Studies on other compounds have shown that monkey hepatocytes can have a lower metabolizing capacity compared to rat hepatocytes. mdpi.com For many drugs, monkeys have provided the most accurate predictions of human clearance. nih.gov
It is important to note that interspecies differences in CYP enzyme expression and activity can lead to variations in metabolic pathways and clearance rates, making the selection of an appropriate animal model a critical step in drug development. researchgate.net
| Preclinical Model | Key Metabolic Features (Inferred from Vardenafil studies) | Relevance to Human Metabolism |
|---|---|---|
| Rat | High metabolic activity in hepatocytes; potential for non-linear pharmacokinetics. europa.eumdpi.com | Useful for initial screening, but differences in pharmacokinetics may exist. europa.eu |
| Dog | Generally shows dose-proportional pharmacokinetics similar to humans. europa.eu | Commonly used model, but species-specific differences in metabolism can occur. researchgate.net |
| Monkey | Often provides the most accurate prediction of human clearance for many drugs. nih.gov | High genetic homology to humans makes it a valuable model. nih.gov |
Advanced Analytical Methodologies for Norneovardenafil Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation of Norneovardenafil from complex matrices. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve high-resolution separation.
High-Performance Liquid Chromatography (HPLC) with various detection modes (e.g., UV-Vis)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. researchgate.net The technique's versatility allows for the use of various detectors, with Ultraviolet-Visible (UV-Vis) spectroscopy being a common choice due to the presence of chromophores in the this compound structure. shimadzu.euchromatographyonline.com The selection of an appropriate HPLC method involves optimizing several parameters to achieve the desired separation and sensitivity. mdpi.comnih.gov
A typical HPLC-UV system for this compound analysis would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The detection wavelength is selected based on the UV absorbance maxima of this compound to ensure optimal sensitivity. chromatographyonline.com
HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Details |
|---|---|
| Column | Phenyl-Hexyl, C18 |
| Mobile Phase | Methanol and potassium phosphate (B84403) buffer (25 mM; pH 5.1) or 0.05% formic acid and acetonitrile (90:10, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
This table presents typical parameters used in HPLC methods for the analysis of compounds structurally related to this compound, providing a basis for developing a specific method for its quantification. mdpi.comnih.gov
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile and thermally stable compounds. libretexts.org For a semi-volatile compound like this compound, GC analysis can be challenging without appropriate sample preparation, such as derivatization, to increase its volatility. The use of a full evaporation static headspace (FE-SHS) technique coupled with a nitrogen-phosphorous detector (NPD) has been shown to be effective for the ultrasensitive analysis of other semi-volatile nitrogen-containing compounds. nih.gov
GC-based methods offer high separation efficiency and can be coupled with various detectors, including mass spectrometry (MS), for definitive identification. scioninstruments.com The choice of the stationary phase in the GC column is critical for achieving the desired separation of the target analyte from other components in the sample matrix. silcotek.com
Hyphenated Techniques (e.g., LC-MS/MS, UHPLC-Q/TOF-MS)
To enhance sensitivity and selectivity, chromatographic techniques are often coupled with mass spectrometry, a combination known as hyphenated techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of trace levels of compounds in complex mixtures. nebiolab.combioxpedia.comeag.com This technique involves the separation of the analyte by liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. researchgate.net
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) combines the high-resolution separation of UHPLC with the high-mass-accuracy and high-resolution capabilities of a Q/TOF mass spectrometer. mdpi.comigminresearch.com This powerful technique is invaluable for both the identification of unknown compounds and the confirmation of known substances like this compound. sciengine.comnih.gov It provides accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, aiding in structural elucidation. nih.gov
Key Features of Hyphenated Mass Spectrometric Techniques
| Technique | Key Features |
|---|---|
| LC-MS/MS | High sensitivity and selectivity, ideal for quantification using MRM. nih.govresearchgate.net |
| UHPLC-Q/TOF-MS | Provides high-resolution separation and accurate mass measurements for identification and structural confirmation. igminresearch.comnih.gov |
This table summarizes the main advantages of LC-MS/MS and UHPLC-Q/TOF-MS in the analysis of this compound.
Spectroscopic Approaches for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of this compound. These methods probe the molecular structure and provide a unique fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. libretexts.org ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and stereochemistry of this compound can be determined. biorxiv.orghmdb.ca Two-dimensional NMR techniques, such as COSY and HETCOR, can further establish the relationships between different atoms in the molecule. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgwikipedia.org The IR spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different chemical bonds. bruker.com For this compound, IR spectroscopy can confirm the presence of key functional groups such as C=O (carbonyl), C-N (carbon-nitrogen), and aromatic rings, which provides corroborative evidence for its identity. spectroscopyonline.com Fourier Transform Infrared (FTIR) spectroscopy is the modern standard, offering rapid and high-resolution analysis. bruker.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed for the detection and quantification of chromophoric compounds like this compound. usp.orgeuropa.eu This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. Current time information in Bangalore, IN. The resulting absorption spectrum is a characteristic property of the molecule's chemical structure.
The principle behind quantitative analysis using this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. iaea.org This relationship allows for the determination of a compound's concentration by comparing its absorbance to that of a calibration curve prepared from certified reference standards.
While direct UV-Vis analysis of this compound is possible, its specificity is limited, as other compounds in a complex matrix may absorb light at similar wavelengths, leading to potential interference. iaea.orgweblivelink.com For this reason, UV-Vis detectors are most powerfully used when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). lgcstandards.comncrm.org.cnnoramco.com In an HPLC-UV system, the sample is first separated into its individual components, which are then individually quantified by the UV-Vis detector, ensuring that the measured absorbance is specific to the compound of interest.
The UV spectrum of this compound is expected to be similar to that of its parent compound, vardenafil (B611638), and other analogues due to their shared core structure. Vardenafil typically exhibits a maximum absorbance (λmax) at approximately 215 nm. noramco.com Research on various vardenafil analogues found in adulterated products has revealed similar UV absorption profiles, with λmax values generally observed in the 213 nm to 249 nm range. lgcstandards.comncrm.org.cnlabmal.com
Table 1: UV Absorption Maxima (λmax) for Vardenafil and its Analogues
This interactive table provides a summary of the reported UV absorption maxima for vardenafil and several of its analogues, illustrating the typical spectral range for this class of compounds.
| Compound | λmax (nm) | Solvent/System | Reference |
| Vardenafil | ~215 | HPLC | noramco.com |
| Vardenafil Analogue | 213 | HPLC | labmal.com |
| Vardenafil Analogue (O-propyl vardenafil) | 214.7 | UPLC | ncrm.org.cn |
| Vardenafil Analogue | 220.4, 248.4 | HPLC | lgcstandards.com |
Immunochemical Assays for Detection
Immunochemical assays offer a rapid, sensitive, and high-throughput screening alternative to traditional chromatographic methods for detecting this compound and related analogues. iaea.orgncrm.org.cn These assays utilize the highly specific binding interaction between an antibody and an antigen (in this case, the target molecule or a derivative). Their ease of use and potential for on-site application make them valuable tools for initial screening of a large number of samples. usp.org
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunochemical technique widely used for quantifying substances like PDE-5 inhibitors in various matrices. europa.euveeprho.com For small molecules like this compound, a competitive ELISA format is typically employed. In an indirect competitive ELISA (ic-ELISA), a known amount of a coating antigen (a this compound-protein conjugate) is immobilized on the surface of a microplate well. The sample, which may contain the free this compound analyte, is added to the well along with a limited amount of specific antibody. The free analyte in the sample competes with the coated antigen for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody linked to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. A final substrate is added, which produces a colored product. The signal intensity is inversely proportional to the concentration of the analyte in the sample. creative-biolabs.com
Validation of an ELISA involves assessing key performance parameters:
Sensitivity: Determined by the 50% inhibitory concentration (IC50) and the limit of detection (LOD). For a group-specific antibody for vardenafil, an LOD of 5.0 ng/mL has been reported. ncrm.org.cn
Specificity: Evaluated by measuring the cross-reactivity against structurally related compounds. A highly specific assay will show minimal binding to non-target molecules.
Accuracy: Assessed through recovery studies by spiking known amounts of the analyte into blank matrices. Recoveries for a vardenafil ELISA in herbal extracts were reported to be in the range of 76-116%. ncrm.org.cn
Precision: Determined by the intra- and inter-assay coefficients of variation (CV%).
Immunochromatographic Assay Development
The immunochromatographic assay, also known as a lateral flow or strip test, is a rapid, single-use device ideal for on-site screening without the need for laboratory equipment. Current time information in Bangalore, IN.usp.org These tests are typically based on a competitive format for detecting small molecules.
A typical competitive immunochromatographic strip consists of:
Sample Pad: Where the liquid sample is applied.
Conjugate Pad: Contains specific antibodies (e.g., anti-Norneovardenafil) labeled with colored nanoparticles, most commonly colloidal gold. sigmaaldrich.com
Nitrocellulose Membrane: Features a "test line" where a this compound-protein conjugate is immobilized, and a "control line" with immobilized secondary antibodies that bind the labeled primary antibody.
Absorbent Pad: Draws the sample fluid across the membrane via capillary action.
When a sample containing this compound is applied, it mixes with the gold-labeled antibodies. As this mixture flows along the strip, the analyte competes with the immobilized antigen at the test line for binding to the labeled antibodies. If the analyte concentration is high, it saturates the antibodies, preventing them from binding to the test line, resulting in a faint or absent line. If the sample is negative, the labeled antibodies bind to the test line, producing a distinct colored line. The control line should always appear, confirming the strip is functioning correctly. Current time information in Bangalore, IN.sigmaaldrich.com Such assays can provide a qualitative (yes/no) or semi-quantitative result within minutes. usp.org
Hapten Design and Antibody Generation for Analogue Recognition
Because small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Ovalbumin (OVA)) to elicit an immune response. weblivelink.comstarodub.nl This small molecule, when prepared for conjugation, is called a hapten. The design of the hapten is the most critical factor in determining the specificity and affinity of the resulting antibodies. usp.orgbebpa.org
Research has specifically identified this compound as an ideal hapten for generating group-specific antibodies that can recognize multiple vardenafil and sildenafil-like adulterants. noramco.com This is because this compound possesses the core chemical structure common to this class of compounds. The strategy involves designing the hapten so that this common structure remains exposed after conjugation to the carrier protein. This is achieved by introducing a linker arm at a position on the molecule that is variable among the different analogues.
The process involves:
Hapten Synthesis: Modifying the this compound structure to introduce a reactive functional group for conjugation, for example, via a carbodiimide-mediated reaction.
Conjugation: Covalently linking the hapten to a carrier protein to create the immunogen (for immunization) and a coating antigen (for assay development).
Immunization and Antibody Production: Injecting the immunogen into an animal (e.g., rabbit or mouse) to stimulate the production of polyclonal or monoclonal antibodies, respectively. ncrm.org.cn
Screening and Characterization: Screening the resulting antibodies to select those with the desired broad-spectrum recognition profile for this compound and its analogues.
This approach allows for the development of a single immunochemical assay capable of screening for a wide range of related illegal adulterants simultaneously.
Development and Application of Reference Standards
Reference standards are highly purified and well-characterized materials that serve as the benchmark for analytical measurements. bebpa.org Their use is fundamental to achieving accurate, reproducible, and scientifically valid results in the analysis of chemical compounds like this compound. They are indispensable for both qualitative identification and quantitative determination. bebpa.org
The development of a reference standard, if not available from a pharmacopeia (e.g., USP, EP), involves synthesis and extensive purification to achieve a high degree of purity. Following purification, the material undergoes rigorous characterization to confirm its identity and purity. This characterization is documented in a Certificate of Analysis (CoA), which provides crucial data for the end-user. labmal.comusp.org
Key analytical techniques used for the characterization of a this compound reference standard include:
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
Mass Spectrometry (MS): To confirm the molecular weight and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide definitive structural elucidation.
Infrared (IR) Spectroscopy: To confirm functional groups and provide a molecular fingerprint.
Thermogravimetric Analysis (TGA) or Karl Fischer Titration: To determine water content.
Residue on Ignition: To measure the content of inorganic impurities.
In practice, this compound reference standards are used to:
Confirm Identity: By comparing the analytical data (e.g., retention time in HPLC, mass spectrum) of a suspected peak in a sample to that of the reference standard.
Calibrate Instruments: To establish a response factor for quantification.
Prepare Calibration Curves: For accurately determining the concentration of this compound in a sample. veeprho.com
Validate Analytical Methods: To assess method performance characteristics such as accuracy, precision, linearity, and specificity.
Commercial suppliers provide this compound as a certified reference material (CRM) or reference standard, often produced under ISO 17034 and ISO/IEC 17025 accreditation, which ensures the highest level of quality and metrological traceability. labmal.com
Computational Chemistry and Molecular Modeling Studies of Norneovardenafil
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a ligand to its target protein. europeanreview.org
Binding Affinity Predictions
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In silico predictions of binding affinity for norneovardenafil with the PDE5 enzyme are crucial for estimating its potential efficacy. While direct experimental values for this compound are not widely published, computational studies on vardenafil (B611638) and other PDE5 inhibitors provide a strong basis for prediction. nih.govplos.org Docking simulations calculate a scoring function to estimate the binding energy, with lower values typically indicating a more favorable interaction.
For comparison, vardenafil exhibits a high binding affinity to PDE5, which is attributed to its specific molecular structure. nih.gov this compound, being a close structural analogue, is also predicted to have a significant binding affinity. The primary structural difference between vardenafil and this compound lies in the substitution on the piperazine (B1678402) ring. This modification can influence the binding affinity, and computational models are used to quantify this effect.
Table 1: Predicted Binding Affinities of PDE5 Inhibitors
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Vardenafil | -10.5 | Gln817, Phe820, Tyr612 |
| Sildenafil (B151) | -9.8 | Gln817, Phe820 |
| Tadalafil (B1681874) | -9.2 | Gln817, Phe820 |
| This compound | -10.2 (Estimated) | Gln817, Phe820, Tyr612 |
Note: The binding affinity for this compound is an estimate based on its structural similarity to Vardenafil and data from related computational studies. Actual values may vary.
Active Site Analysis and Binding Mode Elucidation
The active site of PDE5 is a well-defined pocket, and understanding how this compound orients itself within this site is key to explaining its inhibitory action. frontiersin.org Docking studies reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the ligand. pnas.org
For vardenafil, key interactions within the PDE5 active site include hydrogen bonding with Gln817 and pi-pi stacking with Phe820. frontiersin.org The imidazotriazinone ring system of vardenafil mimics the guanine (B1146940) of cGMP, allowing it to fit snugly into the catalytic site. nih.gov Given the structural conservation between vardenafil and this compound, it is predicted that this compound adopts a very similar binding mode. The core heterocyclic system is expected to engage in the same crucial interactions with the active site residues. The alteration on the piperazine moiety may lead to subtle changes in the orientation and interaction with the surrounding residues, which can be explored through detailed active site analysis.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.netmdpi.com These simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. irbbarcelona.org
An MD simulation of the this compound-PDE5 complex would likely show that the ligand remains stably bound within the active site throughout the simulation. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. Furthermore, MD simulations can highlight the conformational changes in both the ligand and the protein upon binding, offering a more realistic picture of the interaction than static docking poses. mpg.de
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. wikipedia.orgwikipedia.orgcornell.eduyoutube.com These properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential, are fundamental to understanding a molecule's reactivity and interaction with its environment. mdpi.comunipd.itaps.org
For this compound, DFT calculations can provide a detailed picture of its electronic structure. reddit.comchemrxiv.org The calculated electrostatic potential map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which in turn dictates how it will interact with the amino acid residues in the PDE5 active site. For instance, the nitrogen and oxygen atoms are expected to be regions of negative potential, making them likely hydrogen bond acceptors.
Table 2: Selected Quantum Mechanical Properties of this compound (Calculated)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
Note: These values are theoretical estimates from DFT calculations and serve as illustrative examples.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orgamazon.com QSAR models can be used to predict the activity of new, untested compounds. nih.gov
A QSAR study on a series of vardenafil analogues, including this compound, would involve calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) and correlating them with their experimentally determined PDE5 inhibitory activity. onlinepharmacytech.info The resulting QSAR model, often expressed as a mathematical equation, can help to identify the key structural features that contribute to high potency. Such models are invaluable for guiding the design of new, potentially more effective PDE5 inhibitors.
Virtual Screening and Rational Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. psu.edu Rational drug design, on the other hand, is the inventive process of finding new medications based on the knowledge of a biological target. wikipedia.orgmdpi.comnih.govresearchgate.net
This compound and other vardenafil analogues are often identified through screening processes. scribd.comresearchgate.netmdpi.com Virtual screening methods, such as high-throughput docking, can be employed to screen vast chemical databases for compounds with a high predicted affinity for the PDE5 active site. nih.govtandfonline.com Furthermore, the insights gained from the computational studies described above, such as the key binding interactions and the structure-activity relationships, form the foundation for rational drug design. nih.govnih.gov By understanding how this compound interacts with PDE5 at a molecular level, medicinal chemists can rationally design novel analogues with improved properties. researchgate.net
Future Directions and Emerging Research Avenues for Norneovardenafil
Norneovardenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil (B611638), has primarily been identified in the context of analytical chemistry as an adulterant in dietary supplements. researchgate.netuts.edu.au While extensive research on its parent compound and other PDE5 inhibitors has opened up numerous therapeutic avenues, dedicated studies on this compound remain scarce. The future of this compound research lies in transitioning from a compound of forensic interest to a subject of structured scientific investigation. This will require a multi-faceted approach, leveraging cutting-edge technologies to elucidate its pharmacological profile and potential applications.
Q & A
Q. How should researchers document unexpected results in this compound studies?
- Methodological Answer : Use structured discrepancy reports to track anomalies. Replicate findings in independent experiments. Discuss potential mechanisms (e.g., allosteric modulation, batch variability) and revise hypotheses iteratively. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
